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BI-853520

Cat. No.: B1574572
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Description

Overview of Focal Adhesion Kinase (FAK) as a Non-Receptor Tyrosine Kinase in Cellular Biology

Focal Adhesion Kinase (FAK), an intracellular protein of 125 kDa, is a non-receptor tyrosine kinase encoded by the PTK2 gene frontiersin.orgfrontiersin.org. It is primarily localized in focal adhesions (FAs), which are dynamic multi-protein complexes at the cell-to-extracellular matrix (ECM) adhesion sites frontiersin.orgimrpress.comimrpress.com. FAK acts as a crucial mediator of signal transduction, integrating signals initiated by integrins, growth factor receptors, vascular endothelial growth factor receptors (VEGFR), and G protein-coupled receptors frontiersin.orgfrontiersin.orgtaylorandfrancis.com. Structurally, FAK comprises an amino-terminal FERM (4.1-Ezrin-Radixin-Moesin) domain, a central kinase domain, and a carboxy-terminal focal adhesion targeting (FAT) domain frontiersin.orgfrontiersin.org. Its activation typically involves autophosphorylation at tyrosine 397 (Y397), which serves as a binding site for Src family kinases, leading to further phosphorylation and complete activation frontiersin.orgmolbiolcell.orgescholarship.org.

Role of FAK in Fundamental Cellular Processes: Signal Transduction, Adhesion Dynamics, and Cellular Survival

FAK is integral to a wide array of fundamental cellular processes, orchestrating cell adhesion, migration, proliferation, and survival frontiersin.orgimrpress.comimrpress.commolbiolcell.orgnih.govuniprot.orgresearchgate.net. As a signal transducer for integrins, FAK plays a key role in the communication between cells and the ECM, which is essential for cellular responses imrpress.comimrpress.com. Within focal adhesions, FAK, often in coordination with Src, forms signaling complexes that are critical for cell adhesion and survival mechanisms imrpress.comimrpress.comresearchgate.net.

The activation of FAK leads to the downstream activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/ERK, and STAT3 pathways, which collectively regulate cell proliferation, migration, and survival frontiersin.orgimrpress.comimrpress.comuniprot.orgresearchgate.net. For instance, FAK promotes cell cycle progression by activating the MAPK pathway and inhibiting tumor suppressor protein p53 via the PI3K/Akt pathway uniprot.org. Furthermore, FAK contributes to cell survival by promoting resistance to apoptosis, particularly anoikis (apoptosis induced by cell detachment) frontiersin.orgmolbiolcell.orgresearchgate.net.

The multifaceted roles of FAK in cellular dynamics are summarized in the table below:

Cellular ProcessFAK's RoleKey Mechanisms/Pathways
Adhesion Dynamics Regulates cell-to-substrate adhesion and focal adhesion turnover imrpress.comimrpress.comresearchgate.net.Integrin signaling, coordination with Src, actin cytoskeleton reorganization imrpress.comimrpress.comuniprot.orgresearchgate.net.
Cell Migration Crucial for cell motility, invasion, and directional movement frontiersin.orgfrontiersin.orgimrpress.comimrpress.comnih.govuniprot.org.Activation of Rho family GTPases, FAK-Src complex, downstream signaling pathways frontiersin.orgimrpress.comnih.govuniprot.org.
Cell Proliferation Promotes cell cycle progression and growth imrpress.comimrpress.commolbiolcell.orguniprot.org.Activation of MAPK pathway, inhibition of p53 via PI3K/Akt pathway frontiersin.orguniprot.org.
Cell Survival Enhances cell survival and resistance to apoptosis frontiersin.orgimrpress.comimrpress.commolbiolcell.orgresearchgate.net.Activation of PI3K/Akt and MAPK pathways, anti-anoikis frontiersin.orgmolbiolcell.orgresearchgate.net.
Signal Transduction Mediates signals from integrins and growth factors frontiersin.orgfrontiersin.orgimrpress.comimrpress.comtaylorandfrancis.com.Autophosphorylation (Y397), interaction with Src, activation of PI3K/Akt, MAPK, STAT3 frontiersin.orgfrontiersin.orgimrpress.comimrpress.comuniprot.orgresearchgate.net.

FAK as a Key Research Target in Pathological Cellular States, with a Focus on Dysregulation in Cancer Models

The significant roles of FAK in fundamental cellular processes mean that its dysregulation can have profound consequences in pathological states, particularly in cancer imrpress.comimrpress.com. FAK is frequently overexpressed and hyperactivated in numerous tumor types, including lung, liver, gastric, colorectal, prostate, and ovarian cancers, and its expression often correlates with tumor aggressiveness and poor patient prognosis frontiersin.orgfrontiersin.orgimrpress.comtaylorandfrancis.comtandfonline.comnih.govnih.gov.

In cancer, activated FAK contributes to various hallmarks of malignancy, including uncontrolled cell proliferation, enhanced cell survival, increased cell motility, invasion, and metastasis frontiersin.orgfrontiersin.orgimrpress.comtaylorandfrancis.comresearchgate.net. It can also mediate resistance to chemotherapy and radiotherapy escholarship.orgtandfonline.comnih.govfrontiersin.org. Given its central role in these pro-tumorigenic processes, FAK has emerged as a promising druggable target for cancer therapy taylorandfrancis.comescholarship.orgtandfonline.com.

Research into FAK inhibitors has gained considerable momentum. Among these, BI-853520 (also known as Ifebemtinib) stands out as a potent and selective FAK inhibitor that has been extensively studied in preclinical models and has advanced into clinical development tandfonline.comnih.govnih.govfrontiersin.orgnih.govmdpi.commedchemexpress.com. This compound functions by targeting and inhibiting FAK (PTK2) in an adenosine (B11128) triphosphate (ATP)-competitive manner, thereby preventing FAK-mediated downstream signaling nih.govmdpi.commedchemexpress.com. Specifically, it represses FAK activity through the inhibition of Y397 autophosphorylation, a critical step in FAK activation mdpi.commedchemexpress.com. Studies have shown that this compound exhibits high specificity for FAK, with its effects on FAK's homologue PYK2 phosphorylation remaining unaffected in breast cancer cells mdpi.com.

Preclinical studies have demonstrated the antineoplastic activity of this compound. It has shown anti-proliferative effects against various cancer cells mdpi.commedchemexpress.com. For instance, this compound has been reported to reduce tumorsphere formation and suppress orthotopic malignant pleural mesothelioma growth in vivo mdpi.com. It also demonstrates robust anti-cancer activity in breast cancer cells in vitro and in multiple preclinical mouse models frontiersin.org. The compound's ability to inhibit tumor cell proliferation and invasion, particularly in three-dimensional cell culture conditions, highlights its potential in targeting cancer progression medchemexpress.com.

The research findings on this compound in cancer models are summarized below:

Research AspectKey Findings Related to this compoundRelevant Cancer Models
Mechanism of Action Potent and selective FAK inhibitor, ATP-competitive nih.govmdpi.commedchemexpress.com. Inhibits FAK Y397 autophosphorylation mdpi.commedchemexpress.com.General FAK inhibition
Antiproliferative Activity Shows anti-proliferative activity against cancer cells medchemexpress.com. Represses tumor cell proliferation and invasion in 3D culture medchemexpress.com.Various cancer cells, breast cancer, malignant pleural mesothelioma frontiersin.orgmdpi.commedchemexpress.com.
Tumor Growth Inhibition Significantly suppresses primary tumor growth in vivo medchemexpress.com. Reduces tumor weight in mice frontiersin.org.Adenocarcinoma xenograft models, malignant pleural mesothelioma frontiersin.orgmdpi.commedchemexpress.com.
Specificity High specificity for FAK; PYK2 phosphorylation unaffected mdpi.com.Breast cancer cells mdpi.com.

The investigation of FAK inhibitors like this compound underscores the therapeutic potential of targeting FAK in cancer. Ongoing research aims to further elucidate the mechanisms by which FAK inhibitors exert their effects and to identify patient populations most likely to benefit from such targeted therapies, either as monotherapy or in combination with other anticancer agents tandfonline.comnih.govfrontiersin.org.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BI853520;  BI 853520;  BI-853520.

Origin of Product

United States

Molecular Characterization and Inhibitory Profile of Bi 853520

Identification of BI-853520 as a Highly Selective Focal Adhesion Kinase Inhibitor

This compound has been identified as a novel, orally active, and potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays crucial roles in various cellular processes including cell adhesion, migration, proliferation, and survival inxmed.comnih.govselleck.co.jpselleck.cnnih.govresearchgate.netresearchgate.netresearchgate.netd-nb.infomdpi.commedchemexpress.commdpi.com. Preclinical studies have consistently demonstrated its high potency, with an inhibitory concentration 50% (IC50) of 1 nM against recombinant FAK in in vitro assays medchemexpress.cominvivochem.comtargetmol.comglpbio.comselleck.co.jpselleck.cnnih.govresearchgate.netresearchgate.netd-nb.infomedchemexpress.com. This potent inhibition underscores its potential as a targeted therapeutic agent in contexts where FAK activity is implicated nih.govresearchgate.netresearchgate.netd-nb.infomdpi.com.

Mechanisms of FAK Kinase Domain Inhibition by this compound

The inhibitory action of this compound on FAK is characterized by specific molecular mechanisms that ensure its efficacy and selectivity.

Adenosine (B11128) Triphosphate-Competitive Binding Mechanism

This compound functions as an adenosine triphosphate (ATP)-competitive inhibitor of FAK invivochem.cominxmed.comnih.govnih.govresearchgate.netresearchgate.netmdpi.com. This mechanism involves the compound binding to the FAK kinase region, thereby directly blocking the access of ATP to its binding site researchgate.netmdpi.com. By competing with ATP, which is essential for FAK's enzymatic activity, this compound effectively prevents FAK from phosphorylating its substrates, thus disrupting downstream signaling pathways invivochem.comnih.gov.

Selective Repression of FAK Autophosphorylation at Tyrosine 397 (Y397)

A key aspect of this compound's mechanism of action is its selective repression of FAK autophosphorylation at Tyrosine 397 (Y397) medchemexpress.cominvivochem.comtargetmol.comglpbio.comtandfonline.comselleck.co.jpresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.govd-nb.inforesearchgate.net. Phosphorylation at Y397 is a critical initial step in FAK activation, serving as an autophosphorylation site that creates a binding site for Src homology 2 (SH2) domain-containing proteins, which then propagate FAK-mediated signaling tandfonline.comresearchgate.netmdpi.com. This compound has been shown to inhibit FAK Y397 phosphorylation in prostate cancer cell lines, such as PC-3, with an IC50 of 1 nM researchgate.netresearchgate.netmdpi.commdpi.comd-nb.info. This inhibition is observed to be both concentration-dependent and time-dependent, demonstrating a rapid and sustained reduction in Y397-FAK phosphorylation targetmol.comglpbio.comd-nb.info. For instance, a 0.1 µM treatment of this compound can decrease Y397-FAK autophosphorylation within 10 minutes, with effects lasting for at least 48 hours glpbio.comd-nb.info.

Specificity Profiling of this compound Against Related Kinases, Including PYK2, FER, and FES

The high selectivity of this compound is a notable characteristic, distinguishing it from other kinase inhibitors selleck.co.jpselleck.cnnih.govresearchgate.netresearchgate.netresearchgate.netmedchemexpress.com. Comprehensive specificity profiling has been conducted to assess its inhibitory activity against kinases structurally related to FAK, such as Proline-Rich Tyrosine Kinase 2 (PYK2), FER Kinase, and FES Kinase.

This compound demonstrates remarkable selectivity against PYK2, a closely related non-receptor tyrosine kinase researchgate.netd-nb.info. In enzymatic assays, the IC50 for PYK2 was reported to be greater than 50,000 nmol/L using a DELFIA® format, and 2000 nmol/L in Z'-LYTE® assays, indicating a substantial difference in potency compared to FAK researchgate.netd-nb.info. This high selectivity is further supported by observations that PYK2 phosphorylation remained unaffected by this compound treatment in studies involving prostate cancer cells mdpi.com.

While exhibiting potent inhibition of FAK, this compound also shows some activity against FER Kinase and FES Kinase, albeit at significantly higher concentrations. The IC50 values for FER Kinase and FES Kinase are reported as 900 nM and 1040 nM, respectively medchemexpress.comselleck.co.jpselleck.cnmedchemexpress.com. These values are considerably higher than the 1 nM IC50 observed for FAK, highlighting this compound's preferential and highly selective targeting of FAK medchemexpress.comselleck.co.jpselleck.cnnih.govresearchgate.netmedchemexpress.com.

The specificity profile of this compound is summarized in the table below:

Kinase TargetAssay FormatIC50 (nM)Reference
FAK (recombinant)-1 medchemexpress.cominvivochem.comtargetmol.comglpbio.comselleck.co.jpselleck.cnnih.govresearchgate.netresearchgate.netd-nb.infomedchemexpress.com
FAK (autophosphorylation Y397 in PC-3 cells)Cell-based ELISA1 researchgate.netresearchgate.netmdpi.commdpi.comd-nb.info
PYK2DELFIA®>50,000 researchgate.netd-nb.info
PYK2Z'-LYTE®2000 researchgate.net
FER Kinase-900 medchemexpress.comselleck.co.jpselleck.cnmedchemexpress.com
FES Kinase-1040 medchemexpress.comselleck.co.jpselleck.cnmedchemexpress.com

In Vitro Cellular and Molecular Responses to Bi 853520 in Research Models

Impact on Cancer Cell Proliferation and Viability

BI-853520's impact on cancer cell growth is profoundly influenced by the physical state of the cells, particularly whether they are grown attached to a substrate (anchorage-dependent) or in suspension (anchorage-independent).

Research reveals a stark difference in the sensitivity of cancer cells to this compound based on their reliance on substrate attachment. In prostate carcinoma PC-3 cells, this compound potently blocks anchorage-independent proliferation, with a median effective concentration (EC₅₀) of 3 nmol/L. researchgate.netnih.gov In stark contrast, when these same cells are grown in conventional surface-adherent (anchorage-dependent) cultures, they are approximately 1000-fold less sensitive to the compound. researchgate.netnih.govresearchgate.net

This pattern is also observed in ovarian cancer cell lines. In SKOV3 and OVCAR3 cells cultured in soft agar (B569324) to simulate anchorage-independent conditions, treatment with 10 μM of this compound resulted in a significant decrease in colony formation. nih.govresearchgate.net This suggests that the inhibition of FAK is particularly effective in preventing the survival and proliferation of cells that are not attached to an extracellular matrix, a key characteristic of metastatic cancer cells. nih.govscispace.com

Table 1: Efficacy of this compound on Anchorage-Independent Growth

Cell LineAssay TypeEffective ConcentrationObserved EffectReference
PC-3 (Prostate Carcinoma)Soft Agar Clonogenic AssayEC₅₀ = 3 nmol/LPotent inhibition of colony formation researchgate.netnih.gov
SKOV3 (Ovarian Cancer)Soft Agar Assay10 μMSignificant decrease in colony numbers nih.govresearchgate.net
OVCAR3 (Ovarian Cancer)Soft Agar Assay10 μMSignificant decrease in colony numbers nih.govresearchgate.net

In standard two-dimensional (2D) monolayer cultures, the effect of this compound on cell proliferation and colony formation is observable but often requires higher concentrations compared to anchorage-independent conditions. researchgate.netnih.gov In studies involving a panel of 12 malignant pleural mesothelioma (MPM) cell lines, this compound demonstrated limited growth-inhibitory potential, with IC₅₀ values exceeding 5 μM in all tested lines. nih.govnih.govresearchgate.net

Similarly, in ovarian cancer cell lines SKOV3 and OVCAR3, this compound treatment led to a dose-dependent decrease in cell proliferation. nih.govresearchgate.net However, a notable impact on colony formation in these 2D cultures was observed only at higher concentrations. nih.gov While a 5 μM concentration had no remarkable effect, a concentration of 15 μM led to a clear decrease in colony formation in both cell lines. nih.govresearchgate.net These findings indicate that while this compound can inhibit the growth of adherent cancer cells, its efficacy is context-dependent and may be less pronounced than in other culture models. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids, are considered to more accurately represent the complex microenvironment of in vivo tumors. nih.govfrontiersin.org In this context, this compound demonstrates potent activity that contrasts sharply with its limited effects in 2D cultures. nih.govnih.gov

In studies on malignant pleural mesothelioma (MPM), this compound was found to be highly effective at inhibiting the growth of 3D tumor spheroids, even though it had limited activity in 2D adherent cultures of the same cells. nih.govnih.govfrontiersin.org This suggests that the specific inhibition of cell proliferation and invasion by this compound at lower doses is a phenomenon primarily functional in 3D cell culture conditions. invivochem.commdpi.com This enhanced sensitivity in 3D models highlights the importance of tumor architecture in mediating the cellular response to FAK inhibition. nih.gov

Modulation of Cell Motility and Invasiveness

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. sigmaaldrich.com this compound has been shown to effectively disrupt these processes in various cancer cell models.

Treatment with this compound significantly curtails the migratory capacity of cancer cells. In ovarian cancer cell lines SKOV3 and OVCAR3, a concentration of 10 μM of this compound markedly decreased the number of migrating cells. nih.gov This effect was validated through wound healing assays, which showed that this compound impaired the cells' ability to close an artificial gap in the monolayer. nih.gov Furthermore, in a study of four MPM cell lines, this compound treatment led to a decrease in cell migration in three of them. nih.govnih.gov Research on highly metastatic murine breast cancer cells also showed that a low concentration of 0.1 μM this compound could reduce cell migration by 50% within 24 hours. invivochem.com

Cell invasion, the process by which cancer cells move through extracellular matrix barriers, is a key step in metastasis. sigmaaldrich.com this compound has been shown to be an effective inhibitor of this process. In studies using ovarian cancer cells, treatment with 10 μM of this compound inhibited the cells' ability to invade through a Matrigel-coated chamber, which mimics a basement membrane. nih.gov This demonstrates that this compound can attenuate the invasive properties of ovarian cancer cells in vitro. nih.govnih.gov The mechanism of FAK in promoting tumor cell migration and invasion is well-established, and its inhibition is a key therapeutic strategy. frontiersin.org

Table 2: Effects of this compound on Cell Motility and Invasion

Cell Line TypeAssayConcentrationObserved EffectReference
Ovarian Cancer (SKOV3, OVCAR3)Migration Assay10 μMSignificantly decreased migration nih.gov
Malignant Pleural MesotheliomaMigration AssayNot specifiedDecreased migration in 3 of 4 cell lines nih.govnih.gov
Murine Breast CancerTranswell Migration Assay0.1 μM50% reduction in cell migration invivochem.com
Ovarian Cancer (SKOV3, OVCAR3)Invasion Assay (Matrigel)10 μMInhibited invasion ability nih.gov

Regulation of Epithelial-Mesenchymal Transition (EMT) Processes

The epithelial-mesenchymal transition (EMT) is a cellular program implicated in cancer progression, conferring migratory and invasive properties to tumor cells. Research in ovarian cancer models has demonstrated that this compound can inhibit key aspects of the EMT process. elifesciences.orgfrontiersin.org Treatment of ovarian cancer cell lines, such as SKOV3 and OVCAR3, with this compound resulted in a notable shift from a mesenchymal to an epithelial phenotype. frontiersin.org

This phenotypic alteration is supported by changes in the expression of key EMT-associated protein markers. Specifically, exposure to this compound leads to an upregulation of the epithelial marker E-cadherin while concurrently downregulating the mesenchymal marker β-catenin. frontiersin.org This molecular shift signifies a reversal of the EMT process, suggesting that inhibition of Focal Adhesion Kinase (FAK) by this compound can interfere with the signaling cascades that maintain a mesenchymal state. frontiersin.org The sensitivity to this compound has been linked to a mesenchymal tumor phenotype, where the loss of E-cadherin may serve as an actionable biomarker for drug sensitivity. nih.govnih.gov

Cell LineTreatmentEMT MarkerObserved Effect
SKOV3This compoundE-cadherinIncreased Expression
SKOV3This compoundβ-cateninDecreased Expression
OVCAR3This compoundE-cadherinIncreased Expression
OVCAR3This compoundβ-cateninDecreased Expression

Analysis of Downstream Signaling Pathway Modulation

As a non-receptor tyrosine kinase, FAK functions as a critical node that integrates signals from integrins and growth factor receptors, activating multiple downstream pathways essential for cell survival, proliferation, and motility. nih.govnih.gov The therapeutic effect of this compound as a FAK inhibitor is largely attributed to its ability to modulate these downstream signaling cascades. Key pathways affected by the inhibition of FAK phosphorylation include the PI3K/AKT/mTOR and ERK signaling pathways, which are frequently dysregulated in cancer.

Effects on the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. nih.govresearchgate.neteditverse.com FAK activation is a known upstream event that can trigger this cascade. frontiersin.orgnih.gov Studies in ovarian cancer have explicitly shown that this compound treatment leads to the downregulation of the PI3K/AKT/mTOR signaling pathway. elifesciences.orgfrontiersin.org

Mechanistically, treatment with this compound significantly decreases the phosphorylation of key components of this pathway. frontiersin.org A reduction in the phosphorylated forms of PI3K, AKT, and mTOR (p-PI3K, p-AKT, p-mTOR) was observed in ovarian cancer cells following exposure to the inhibitor. frontiersin.org This deactivation of the pathway was confirmed in both in vitro cell line experiments and in vivo mouse xenograft models, where tumors from this compound-treated mice showed reduced levels of p-PI3K/AKT/mTOR. frontiersin.org This inhibition demonstrates a primary mechanism by which this compound exerts its anti-proliferative and anti-migratory effects. elifesciences.orgfrontiersin.org

Cell LineTreatmentSignaling ProteinObserved Effect
SKOV3This compoundp-PI3KDecreased Phosphorylation
SKOV3This compoundp-AKTDecreased Phosphorylation
SKOV3This compoundp-mTOR (S2448)Decreased Phosphorylation
OVCAR3This compoundp-PI3KDecreased Phosphorylation
OVCAR3This compoundp-AKTDecreased Phosphorylation
OVCAR3This compoundp-mTOR (S2448)Decreased Phosphorylation

Investigation of Crosstalk with ERK Signaling Pathways

The Extracellular signal-regulated kinase (ERK) pathway, part of the MAPK cascade, is another critical signaling route that governs cell proliferation and survival. There is significant crosstalk between FAK and ERK signaling. FAK activation can lead to the stimulation of the ERK pathway, often through the formation of FAK/Src complexes that subsequently activate Ras/MAPK signaling. nih.gov This connection suggests that inhibiting FAK with this compound could indirectly suppress ERK signaling.

In some contexts, the FAK and ERK pathways can act as compensatory routes. For instance, resistance to MEK inhibitors (which target the ERK pathway) has been associated with the upregulation of FAK/SRC signaling, which reactivates the ERK pathway. nih.gov This highlights the intricate relationship and feedback loops between these two signaling axes. Therefore, by inhibiting FAK, this compound has the potential to modulate ERK pathway activity, which is a crucial component of its anti-tumor effects.

Influence on CD80 Signaling and T-cell Activation Balance

Beyond its direct effects on tumor cells, this compound also modulates the tumor microenvironment and anti-tumor immunity. A key aspect of this is its influence on the CD80 signaling axis, which is critical for T-cell activation. CD80 is a ligand for two T-cell receptors: the co-stimulatory receptor CD28 and the co-inhibitory receptor CTLA-4. elifesciences.org While CD80 binding to CD28 promotes T-cell activation, its interaction with the higher-affinity CTLA-4 leads to T-cell suppression. elifesciences.org

Exploration of FAK's Kinase-Independent Scaffolding Functions in the Context of this compound Treatment

FAK possesses both kinase-dependent and kinase-independent functions. nih.gov The latter involves FAK acting as a molecular scaffold, facilitating protein-protein interactions that are crucial for the assembly of signaling complexes at focal adhesions. frontiersin.orgnih.gov this compound is an ATP-competitive inhibitor, meaning it directly targets the kinase activity of FAK. frontiersin.orgnih.gov However, this inhibition of enzymatic function can have secondary consequences for FAK's scaffolding roles.

Preclinical in Vivo Efficacy and Mechanistic Studies of Bi 853520

Evaluation of Anti-Tumor Activity in Diverse Xenograft Models

BI-853520 has demonstrated varying degrees of anti-tumor activity across a broad panel of human tumor xenograft models, with sensitivity often linked to specific tumor characteristics nih.govnih.govpatsnap.comd-nb.info.

This compound has shown significant efficacy in suppressing primary tumor growth in several adenocarcinoma models. Highly sensitive models, including those derived from kidney, lung, ovarian, pancreatic, and prostate adenocarcinomas, were often characterized by a mesenchymal tumor phenotype, specifically lacking or having low levels of E-cadherin expression nih.govnih.govd-nb.info.

For instance, in PC-3 prostate carcinoma xenografts, this compound effectively suppressed tumor growth, with an EC50 of 1 nM for inhibiting FAK autophosphorylation and 3 nM for blocking anchorage-independent proliferation in PC-3 cells researchgate.netnih.govpatsnap.com. In pancreatic adenocarcinoma (MIA PaCa-2) xenograft models, daily oral treatment with this compound at 25 mg/kg or 50 mg/kg resulted in high efficacy, with tumor growth inhibition (TGI) values of 94% and 104%, respectively, and partial regressions observed in a significant proportion of tumors d-nb.info. In breast cancer models, this compound treatment led to a significant reduction in primary tumor growth due to its anti-proliferative activity portlandpress.comnih.gov.

Table 1: Summary of Primary Tumor Growth Inhibition in Adenocarcinoma Xenograft Models by this compound

Tumor Type (Model)Key Finding (Tumor Growth Inhibition/Regression)Associated Phenotype/BiomarkerSource
Prostate Adenocarcinoma (PC-3)Significant suppression of tumor growth; EC50 for FAK autophosphorylation: 1 nM; EC50 for anchorage-independent proliferation: 3 nMHigh FAK expression and phosphorylation on Tyr397 researchgate.netnih.govpatsnap.com
Pancreatic Adenocarcinoma (MIA PaCa-2)High efficacy; TGI of 94% (25 mg/kg) and 104% (50 mg/kg); partial regressions observedMesenchymal tumor phenotype, low E-cadherin expression nih.govd-nb.info
Breast CancerSignificant reduction in primary tumor growth due to anti-proliferative activityMost effective in preventing establishment in murine breast cancer models nih.govportlandpress.comnih.gov
Kidney, Lung, Ovarian AdenocarcinomasHigh sensitivity in xenograft modelsLack or low levels of E-cadherin expression (mesenchymal phenotype) nih.govd-nb.info

This compound has also shown efficacy in models of sarcoma and malignant pleural mesothelioma (MPM). In soft tissue sarcoma (STS) xenograft models, stable disease was observed in some patients during clinical evaluation, indicating preclinical activity nih.govascopubs.org. For malignant pleural mesothelioma, this compound demonstrated potent activity in spheroids and orthotopic tumors in vivo, significantly reducing tumor weight, cell proliferation, and microvessel density researchgate.netfrontiersin.orgnih.govnih.gov. This anti-tumor effect in MPM was observed despite having limited effect in adherent cell cultures and was independent of NF2 expression or histotype nih.govnih.gov.

Table 2: Summary of Efficacy in Sarcoma and Malignant Pleural Mesothelioma Models by this compound

Tumor Type (Model)Key Finding (Tumor Growth Inhibition/Other Effects)Associated Phenotype/BiomarkerSource
Soft Tissue Sarcoma (STS)Stable disease observed in clinical evaluationNot explicitly linked to a specific biomarker in the provided context nih.govascopubs.org
Malignant Pleural Mesothelioma (MPM)Inhibited spheroid growth; significantly reduced tumor weight, cell proliferation, and microvessel density in orthotopic xenograftsActivity independent of NF2 expression or histotype; effective in mesenchymal tumor types researchgate.netfrontiersin.orgnih.govnih.gov

Impact on Tumor Progression and Metastasis Establishment

Beyond primary tumor growth, this compound has been shown to impact tumor progression and the establishment of metastasis. Interrupting FAK signaling with this compound dramatically reduced primary tumor growth and metastasis in various orthotopic breast cancer mouse models mdpi.comfrontiersin.org. Early treatment with this compound was particularly effective in reducing metastatic nodule size in the lung in a breast cancer model, suggesting its potential as a potent inhibitor of early metastatic outgrowth portlandpress.com. FAK inhibition by this compound has also been demonstrated to inhibit epithelial-mesenchymal transition (EMT) and tumor growth in ovarian cancer cells via the FAK/AKT/mTOR signaling pathway frontiersin.orgtandfonline.com.

Pharmacodynamic Assessment of FAK Target Engagement in Tumor Tissues

Pharmacodynamic studies confirm that this compound effectively engages its FAK target in tumor tissues. Oral administration of this compound to immunodeficient mice bearing subcutaneous PC-3 prostate adenocarcinoma xenografts resulted in rapid and long-lasting repression of FAK autophosphorylation in tumor tissue nih.govpatsnap.com. Biomarker analysis in preclinical models and preliminary clinical data showed a decrease in the ratio of phosphorylated FAK (pFAK) to total FAK in tumor biopsies, indicating successful target engagement nih.govascopubs.org. This inhibition of FAK autophosphorylation at Tyr397 is a key indicator of the compound's on-target activity researchgate.netnih.govmdpi.comresearchgate.netfrontiersin.org.

Immunomodulatory Effects and Alterations in the Tumor Microenvironment

FAK plays a significant role in regulating the tumor microenvironment (TME), and its inhibition with this compound can lead to immunomodulatory effects mdpi.comresearchgate.nettandfonline.comcancerbiomed.org. Targeting FAK has been shown to influence the immunosuppressive TME, making it an attractive strategy to enhance anti-tumor immunity mdpi.comresearchgate.netcancerbiomed.org.

Preclinical studies have indicated that FAK inhibition can alter the immune cell infiltrate within the TME. For instance, in a murine model of pancreatic ductal adenocarcinoma (PDAC), the FAK inhibitor this compound (also known as IN10018) enhanced the anti-tumor response to radiation therapy, which was associated with increased CD8+ T cell infiltration cancerbiomed.orgresearchgate.net. While FAK inhibition in combination with radiation inhibited the infiltration of granulocytes, it enhanced the infiltration of macrophages and T regulatory cells (Tregs) in comparison to radiation or FAK inhibitor treatment alone in this model cancerbiomed.orgresearchgate.net. Another study noted that this compound reduced Treg numbers in the TME and tumor volume in murine squamous cell carcinoma (SCC) tumors researchgate.net. These findings suggest that this compound can modulate the immune landscape within the tumor, potentially enhancing anti-tumor immune responses, particularly when combined with other therapies cancerbiomed.orgresearchgate.net.

Effects on PD-L2 Expression by Macrophages

Focal Adhesion Kinase (FAK) signaling plays a crucial role in regulating the expression of Programmed Death Ligand 2 (PD-L2), an immune checkpoint ligand, particularly within the tumor microenvironment (TME) labsolu.ca. PD-L2 expression is predominantly observed on stromal cells, including tumor-associated macrophages, dendritic cells, and endothelial cells, and its elevated presence is associated with poor prognosis in certain cancers like pancreatic ductal adenocarcinoma (PDAC) labsolu.ca.

Table 1: Effects of this compound on PD-L2 Expression

Study ModelCell TypeEffect on PD-L2 ExpressionIn Vivo/In VitroCitation
Murine SCC tumorsMultiple cell types in TMEDecreaseIn Vivo labsolu.ca
Bone marrow-derived macrophagesMacrophagesSmall decrease (following IL-4 stimulation)In Vitro nih.govnih.gov

Modulation of CD80:CTLA-4 Balance and T-cell Co-stimulation

This compound significantly modulates the delicate balance between co-stimulatory and co-inhibitory signals critical for T-cell activation, particularly impacting the CD80:CTLA-4 axis nih.gov. CD80 (B7-1) serves as a ligand for two key T-cell receptors: the co-stimulatory CD28 and the co-inhibitory Cytotoxic T-Lymphocyte Associated Protein 4 (CTLA-4) nih.govresearchgate.netlabsolu.ca. CTLA-4 exhibits a higher affinity for CD80 than CD28 and transmits an inhibitory signal to T cells, thereby suppressing immune responses nih.govlabsolu.cawikipedia.org. Furthermore, CTLA-4 can actively deplete CD80 from the surface of neighboring cells through a process known as trans-endocytosis, which in turn prevents the crucial CD80-CD28 interaction necessary for T-cell co-stimulation nih.gov.

Treatment with this compound has been observed to induce a significant decrease in CTLA-4-expressing immune cells within the tumor microenvironment (TME) nih.gov. Concurrently, there is an increase in the frequency of CD45- cells that express CD80 on their cell surface nih.gov. This dual effect shifts the balance in favor of CD80-CD28 interaction, thereby promoting T-cell co-stimulation nih.gov. A key contributing factor to this modulation is the depletion of regulatory T-cells (Tregs), which are a primary cellular source of CTLA-4, from the tumor environment in response to FAK inhibition by this compound nih.govnih.gov. This reduction in Tregs contributes to increased CD80 availability for CD28 binding nih.gov.

The ability of this compound to promote anti-tumor immunity through this mechanism is particularly evident in mouse models of squamous cell carcinoma (SCC) and breast cancer that express CD80 researchgate.net. In tumor models lacking CD80 expression, this compound alone showed limited response; however, combining it with agonistic antibodies targeting other T-cell co-stimulatory receptors, such as OX40 or 4-1BB, resulted in enhanced anti-tumor immunity and, in some cases, complete CD8 T-cell-dependent tumor regression, leading to lasting immunological memory nih.gov. Additionally, FAK inhibition by this compound can lead to the upregulation of Inducible T-cell Co-stimulator (ICOS) on CD8 T-cells and a reduction in the co-expression of exhaustion markers like Programmed Death Receptor 1 (PD-1), Lymphocyte-activation gene 3 (LAG-3), and T-cell immunoglobulin and mucin domain-containing protein 3 (Tim3), which likely enhances the cytolytic activity of CD8 T-cells researchgate.net.

Table 2: Modulation of T-cell Co-stimulation by this compound

Parameter MeasuredEffect of this compound TreatmentStudy ModelCitation
CTLA-4+ immune cellsSignificant decreaseMurine SCC7.1 tumors nih.gov
CD80 expression on CD45- cellsIncreased frequencyMurine SCC7.1 tumors nih.gov
Regulatory T-cells (Tregs)Depletion from TMEMurine SCC tumors nih.govnih.gov
ICOS expression on CD8 T-cellsUpregulationTumor microenvironment researchgate.net
Exhaustion markers (PD-1, LAG-3, Tim3)Reduced co-expressionTumor microenvironment researchgate.net

Biomarker Identification and Predictive Factors for Bi 853520 Sensitivity

Phenotypic Markers Associated with Enhanced Sensitivity

Enhanced sensitivity to BI-853520 is primarily associated with a mesenchymal tumor phenotype. d-nb.infonih.govnih.govresearchgate.netnliwod.orgd-nb.infod-nb.info This phenotypic characteristic is crucial for stratifying potential responders to FAK inhibition.

Mesenchymal Tumor Phenotype Characterization

The mesenchymal tumor phenotype, predictive of high sensitivity to this compound, was initially characterized by the loss of E-cadherin expression. d-nb.infonih.govresearchgate.netnliwod.org This initial observation was further substantiated through comprehensive gene set enrichment analysis. d-nb.infonih.govresearchgate.netnliwod.org Preclinical investigations using a diverse panel of murine subcutaneous adenocarcinoma xenograft models revealed that all highly sensitive models, including those derived from kidney, lung, ovary, pancreas, and prostate adenocarcinomas, exhibited a lack of E-cadherin expression or expressed very low levels of E-cadherin. nih.govd-nb.info Conversely, among the this compound-resistant models, three out of five were found to be E-cadherin positive. nih.govd-nb.info Furthermore, in murine breast cancer models, this compound demonstrated its most effective prevention of metastasis establishment in tumors where E-cadherin was either deficient or significantly downregulated. nih.gov

Molecular Biomarkers for Response Prediction

Beyond broad phenotypic classifications, specific molecular markers, including E-cadherin expression levels and microRNA profiles, have been identified as key indicators for predicting response to this compound.

Role of E-cadherin Expression Levels (mRNA and Protein)

Low levels of E-cadherin, both at the messenger RNA (mRNA) and protein levels, are a defining characteristic of the mesenchymal tumor phenotype associated with sensitivity to this compound. nih.govd-nb.infod-nb.info A notable correlation has been observed between E-cadherin mRNA expression and Tumor Growth Inhibition (TGI) in xenograft models, although PC-3 prostate carcinoma tumors presented as an outlier, showing high mRNA levels but low protein expression. d-nb.info Analysis of E-cadherin expression in tumor tissue is considered a potential method for predicting sensitivity to FAK inhibitors. onderzoekmetmensen.nl Additionally, studies in ovarian cancer cells have shown that treatment with this compound can lead to the upregulation of E-cadherin, indicating an inhibition of the epithelial-mesenchymal transition (EMT) process. nih.gov

Correlation with MicroRNA Expression Profiles (e.g., hsa-miR-200c-3p)

MicroRNA expression profiling conducted across 13 xenograft models demonstrated a strong correlation between the expression of hsa-miR-200c-3p and the efficacy of this compound, with an R² value of 0.889. d-nb.infonih.govresearchgate.netnliwod.orgresearchgate.net This microRNA is an epithelial-specific microRNA known to promote E-cadherin expression. nih.govd-nb.infod-nb.info Highly sensitive tumors consistently exhibited low levels of hsa-miR-200c-3p (log2 expression values ranging from 6.24 to 8.25), while resistant tumors showed high expression (log2 expression values from 13.13 to 13.69). d-nb.inforesearchgate.net Moderately sensitive tumors displayed a range from low to intermediate expression (7.06 to 10.25). d-nb.info On average, the expression of hsa-miR-200c-3p was approximately 68-fold lower in highly sensitive tumors compared to resistant ones, with a highly significant adjusted p-value of 1.03e-12. researchgate.net

Table 1: Correlation between hsa-miR-200c-3p Expression and this compound Efficacy in Xenograft Models

Sensitivity to this compoundhsa-miR-200c-3p Log2 Expression Values (Range)Number of Models (n)Average Fold Difference vs. Resistant Tumors
Highly Sensitive6.24 – 8.25768-fold lower researchgate.net
Moderately Sensitive7.06 – 10.25--
Resistant13.13 – 13.694Baseline

Genetic Aberrations and Gene Expression Signatures Predicting Sensitivity

The comprehensive database of human tumor xenograft models is actively being explored to identify specific genetic aberrations and gene expression signatures that could predict sensitivity to this compound. researchgate.netaacrjournals.orgpatsnap.com While some genetic aberrations have been reported, their rarity and largely unknown pathophysiological relevance limit their current utility as widespread predictive biomarkers. d-nb.info Large-scale screens of cancer cell lines have not yet provided informative insights into the spectrum of drug efficacy across different oncogenomes for FAK inhibitors. d-nb.info However, gene expression analysis of murine CD80+ squamous cell carcinoma (SCC) cells highly responsive to this compound revealed co-expression of genes associated with a cancer stem phenotype. These include Cd34, Itga6 (Integrin alpha-6), Itga2, Itgb1, Itgb2, Itgb4, Cdkn1a, and Vegfa. nih.gov The observation that a substantial proportion of human cancer cell lines across various cancer types express the CD80 transcript suggests a potential for patient stratification based on CD80 expression. nih.gov

Phosphoproteome Analysis in Preclinical Tumor Models

Phosphoproteome analysis of xenograft tumors is a promising area of investigation for identifying biomarkers that predict sensitivity to this compound. researchgate.netaacrjournals.orgpatsnap.com this compound functions by inhibiting FAK autophosphorylation at tyrosine 397 (Y397), with an IC50 of 1 nmol/L observed in PC-3 prostate carcinoma cells. d-nb.infonih.govresearchgate.netpatsnap.comnliwod.orgnih.gov Preclinical studies have demonstrated that treatment with this compound leads to a concentration-dependent reduction in the phosphorylation of FAK at Y397. d-nb.infonih.gov Beyond FAK itself, studies in ovarian cancer cells have shown that this compound treatment significantly decreased the phosphorylation of key signaling molecules within the PI3K/AKT/mTOR pathway, both in vitro and in vivo. nih.gov Immunofluorescence staining of tumor tissues from treated mice further confirmed a reduction in activated p-AKT and p-mTOR levels, suggesting that the inhibition of this pathway contributes to the compound's anti-tumor effects. nih.gov

Investigation of Combination Research Strategies Involving Bi 853520

Rationale for Combined Therapeutic Approaches

The rationale for combining BI-853520 with other therapeutic modalities stems from the multifaceted role of FAK in cancer biology. FAK is a key coordinator of cellular responses to environmental stresses and plays a crucial role in promoting resistance to various cancer treatments, including chemotherapy and targeted therapies. frontiersin.orgijbs.com Its activation can lead to downstream signaling through pathways such as PI3K/AKT/mTOR, which are critical for cell proliferation, migration, invasion, and survival. researchgate.netnih.gov By inhibiting FAK, this compound can disrupt these pro-tumorigenic signals and potentially sensitize cancer cells to other agents. nih.govfrontiersin.orgmdpi.comresearchgate.net

Furthermore, FAK contributes to the tumor microenvironment (TME), influencing processes like angiogenesis and immune suppression. mdpi.comtandfonline.comresearchgate.net Therefore, combining FAK inhibition with agents that target these aspects of the TME or directly affect cancer cell viability can lead to synergistic anti-tumor effects. tandfonline.commdpi.comtandfonline.comnih.gov Clinical development of this compound has been initiated, with trials exploring its combination with cytotoxic chemotherapy, targeted therapy, and immunotherapy. aacrjournals.orgtandfonline.com

Synergistic Effects with Established Chemotherapeutic Agents

Preclinical studies have demonstrated that this compound can enhance the biological effects of established chemotherapeutic agents, particularly in ovarian cancer cell lines. researchgate.net For instance, treatment with this compound has been shown to increase the sensitivity of ovarian cancer cells to chemotherapy in vitro. researchgate.net In mouse models, this compound has also been observed to improve sensitivity to chemotherapy in vivo. researchgate.net

While some studies indicate that FAK inhibitors might enhance the effect of various chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131) in certain cancers, specific investigations with this compound and cisplatin in malignant pleural mesothelioma (MPM) cell lines did not consistently show synergism in adherent growth assays. nih.gov However, the combination of this compound with paclitaxel has shown promising synergistic effects in preclinical models of pancreatic ductal adenocarcinoma (PDAC) when another FAK inhibitor, defactinib, was used. tandfonline.com Clinically, ifebemtinib (B10854425) (this compound) has demonstrated therapeutic synergy with chemotherapy agents such as pegylated liposomal doxorubicin (B1662922) (PLD), docetaxel, and paclitaxel-carboplatin in various solid tumors. inxmed.com

An ongoing randomized, double-blind pivotal trial is investigating this compound in combination with PLD for platinum-resistant ovarian cancer. researchgate.netinxmed.com Another clinical trial is also exploring this compound in combination with nab-paclitaxel in previously-treated solid tumors. careacross.com

Combination with Targeted Therapies (e.g., mTORC1 Inhibitors)

Combining FAK inhibitors with targeted therapies is a promising strategy to overcome adaptive resistance and enhance anti-tumor effects. frontiersin.orgijbs.com this compound's inhibition of FAK can downregulate the activation of the PI3K/AKT/mTOR signaling pathway, which is a common pathway activated in various cancers and often associated with drug resistance. researchgate.netnih.gov This suggests a strong rationale for combining this compound with mTORC1 inhibitors.

Research indicates that combining FAK inhibitors with mTORC1 inhibitors may improve efficacy against drug-resistant cancers. frontiersin.org For example, FAK activation can lead to resistance to ROS1 inhibitors, and co-treatment with a FAK inhibitor like IN10018 (this compound) has shown synergistic effects against CDH1-deficient cancers, including crizotinib-resistant cell lines. ijbs.com This combination restored sensitivity to ROS1 inhibitors by suppressing aberrant FAK-YAP-TRX signaling. ijbs.com

Integration with Immunomodulatory Agents (e.g., OX40 Agonists, 4-1BB Agonistic Antibodies)

The integration of this compound with immunomodulatory agents is a key area of investigation, leveraging FAK's role in the tumor microenvironment and immune suppression. FAK inhibitors are currently undergoing clinical testing in combination with anti-PD-1 immune checkpoint inhibitors. researchgate.net

Studies have shown that combining this compound with agonistic antibodies targeting T-cell co-stimulatory receptors, specifically OX40 and 4-1BB, can lead to enhanced anti-tumor immunity and even complete CD8 T-cell dependent tumor regression in murine models. nih.govresearchgate.net This combination has demonstrated a potentially promising therapeutic strategy, particularly in murine CD80 negative SCC and pancreatic cancer cell lines that show little response to this compound alone. nih.gov this compound has been observed to reduce regulatory T cell (Treg) numbers in the tumor microenvironment, which contributes to its immunomodulatory effects. researchgate.net

An interactive data table summarizing the effects of this compound in combination with immunomodulatory agents in murine SCC6.2 tumors is presented below. researchgate.net

Combination TreatmentTumor Volume on Day 24 (Relative to Vehicle)Outcome
Vehicle + anti-GITRSmall growth delayNo improvement with this compound
Vehicle + anti-CD40Similar to anti-GITR aloneNo improvement with this compound
This compound + anti-OX40Significant reductionEnhanced anti-tumor immunity, CD8 T-cell dependent tumor regression nih.govresearchgate.net
This compound + anti-4-1BBSignificant reductionEnhanced anti-tumor immunity, CD8 T-cell dependent tumor regression nih.govresearchgate.net

Mechanisms Underlying Enhanced Efficacy in Combination Regimens

The enhanced efficacy observed in combination regimens involving this compound is attributed to several underlying mechanisms:

Disruption of Pro-Survival Pathways: this compound inhibits FAK, which in turn downregulates key pro-survival signaling pathways like PI3K/AKT/mTOR. researchgate.netnih.gov This makes cancer cells more vulnerable to the cytotoxic effects of chemotherapeutic agents or the targeted inhibition of other pathways. frontiersin.orgresearchgate.net

Overcoming Drug Resistance: FAK plays a significant role in mediating drug resistance across various cancers. frontiersin.org Combining FAK inhibitors with other therapies can overcome adaptive resistance mechanisms, as seen with ROS1 inhibitors where this compound suppresses FAK-YAP-TRX signaling. ijbs.com

Modulation of the Tumor Microenvironment: FAK inhibition can influence the TME by impacting processes such as angiogenesis and immune cell infiltration. mdpi.comtandfonline.com this compound has been shown to inhibit angiogenesis in vivo and reduce Treg numbers in the TME, thereby promoting a more anti-tumorigenic immune response. researchgate.netnih.gov

Synergistic Anti-Tumor Immunity: In combination with T-cell co-stimulatory agonists like OX40 and 4-1BB, this compound contributes to enhanced anti-tumor immunity. nih.govresearchgate.net This is partly due to FAK's novel role in regulating the expression of immune checkpoint ligands like PD-L1. nih.gov

These mechanisms collectively contribute to the synergistic effects observed with this compound in combination therapies, offering a robust rationale for its continued investigation in multi-modal cancer treatment strategies.

Advanced Methodologies and Future Directions in Bi 853520 Research

Development and Application of Sophisticated In Vitro Assay Systems

The transition from traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) models and high-throughput screening platforms has significantly advanced the study of BI-853520, providing insights more reflective of the in vivo tumor microenvironment.

Three-dimensional cell culture models, such as spheroids, are increasingly recognized as superior preclinical tools compared to conventional 2D monolayer cultures researchgate.netnih.govuis.no. These models more accurately recapitulate the complex cellular interactions, nutrient and oxygen gradients, and cell polarity observed in native tissues, thereby offering a more physiologically relevant context for drug screening researchgate.netnih.govfrontiersin.org.

For this compound, studies have demonstrated a notable difference in its efficacy between 2D and 3D culture systems. For instance, this compound has been shown to repress tumor cell proliferation and invasion effectively in 3D culture conditions at concentrations that are significantly lower than those required to elicit a response in 2D cultures medchemexpress.cominvivochem.comnih.gov. In fact, cells grown on plastic (2D) often only respond to this compound at very high, potentially toxic, doses medchemexpress.comnih.gov. This highlights the critical importance of utilizing 3D models to accurately assess the compound's anti-proliferative and anti-invasive activities.

Table 1: Differential Efficacy of this compound in 2D vs. 3D Culture Models

Culture TypeEffect on Cell Proliferation & InvasionEffective Concentration RangeReference
2D MonolayerResponds only at very high, toxic doses>3 µM (for significant reduction in viability) medchemexpress.comnih.gov
3D SpheroidRepresses tumor cell proliferation and invasion0-30 µM (4-6 days) medchemexpress.com; 0.1 µM (for potent FAK inhibition) medchemexpress.com medchemexpress.cominvivochem.comnih.gov

These 3D models also enable the study of complex processes such as tumor invasion and angiogenesis, which are not adequately captured in 2D systems nih.gov. Parameters like cell viability, proliferation, and migration can be quantified in these spheroid models, along with metastatic biomarkers, offering a comprehensive assessment of drug response nih.govfrontiersin.org. Techniques for forming spheroids include the use of ultra-low adherent surfaces or hanging drop methods in multi-well plates, facilitating their integration into drug screening workflows nih.govdrugtargetreview.com.

High-throughput screening (HTS) platforms are instrumental in accelerating drug discovery by enabling the rapid evaluation of thousands of compounds against specific biological targets or cellular phenotypes nuvisan.comresearchgate.netnih.gov. When combined with cell-based assays, HTS provides more physiologically relevant information compared to biochemical assays, reducing the reliance on extensive animal testing in early discovery phases researchgate.net.

For this compound research, cell-based HTS platforms can be tailored to various formats, including 384-well or 1536-well microtiter plates, allowing for efficient compound testing nuvisan.com. These platforms utilize advanced readout technologies such as time-resolved fluorescence resonance energy transfer (TR-FRET/HTRF), luminescence, and fluorescence intensity nuvisan.com. High-content analysis (HCA) is particularly valuable, offering detailed insights into spatial and temporal phenotypic changes within cells following compound treatment nuvisan.com. The integration of 3D spheroid models with HTS has proven effective in identifying drug candidates, like Proscillaridin A, that might not be discovered in conventional 2D screens due to differential efficacy promegaconnections.com. This synergy between 3D modeling and HTS is crucial for identifying novel FAK inhibitors or combination therapies involving this compound.

Molecular and Cellular Biology Techniques for Mechanistic Elucidation

To fully understand how this compound exerts its effects, a suite of molecular and cellular biology techniques is employed to dissect its mechanism of action at the protein and gene levels.

Western blotting (also known as immunoblotting) and immunofluorescence are fundamental techniques for analyzing protein expression levels, post-translational modifications (such as phosphorylation), and subcellular localization. These methods are critical for confirming target engagement and downstream pathway modulation by this compound.

Studies on this compound consistently show its potent ability to significantly reduce the autophosphorylation of FAK at tyrosine 397 (Y397-FAK) in various cancer cell lines, including 4T1, Py2T, Py2T-LT, SKOV3, OVCAR3, and PC-3 cells medchemexpress.cominvivochem.comresearchgate.netnih.govnih.govd-nb.info. This inhibition is observed in a dose- and time-dependent manner. For example, 0.1 µM this compound treatment can substantially reduce Y397-FAK autophosphorylation within 10 minutes, with effects lasting up to 48 hours medchemexpress.comnih.gov.

Table 2: this compound's Effect on Y397-FAK Autophosphorylation (Western Blot Analysis)

Cell Line(s)Concentration RangeIncubation TimeKey Finding (Y397-FAK)Reference
4T1, Py2T, Py2T-LT0-10 µM24 hoursDecreased autophosphorylation invivochem.comnih.gov
4T10.1 µM10 min - 48 hoursSubstantially reduced within 10 min, sustained for 48h medchemexpress.comnih.gov
SKOV3, OVCAR30.1-10 µM12 hoursDose-dependent decrease (10% to >90% inhibition) researchgate.netnih.gov
PC-30-10 µM2 hoursEC50 of 1 nM d-nb.info

Immunofluorescence staining complements Western blotting by visualizing protein phosphorylation and localization within cells or tissues. For instance, immunofluorescence has been used to confirm the reduction of activated p-AKT and p-mTOR in tumor tissues treated with this compound, indicating its impact on downstream signaling pathways like PI3K/AKT/mTOR nih.gov. This technique also helps assess morphological changes, such as those related to epithelial-mesenchymal transition (EMT), although FAK inhibition by this compound did not substantially affect common EMT markers in spheroid cultures in one study nih.gov.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR or RT-qPCR, is a sensitive and precise method for quantifying the messenger RNA (mRNA) expression levels of specific genes nih.govmdpi.com. This technique is crucial for understanding how this compound influences gene transcription.

The general methodology involves extracting total RNA from samples, synthesizing complementary DNA (cDNA) via reverse transcription, and then performing PCR with fluorescent dyes (e.g., SYBR Green) to monitor DNA amplification in real time nih.gov. Relative mRNA expression is typically determined using methods like the 2^-ΔΔCT method, normalized against a stable reference gene such as GAPDH nih.gov. While specific detailed qPCR data for this compound's direct effects are often subsumed by more comprehensive RNA-sequencing studies, qPCR remains a standard for validating gene expression changes identified by other methods or for targeted analysis of specific genes related to FAK signaling or downstream pathways mdpi.comthno.orgresearchgate.net. For example, changes in the expression of genes involved in cell proliferation or survival in response to FAK inhibition can be precisely quantified using qPCR.

RNA sequencing (RNA-Seq) is a powerful next-generation sequencing technology that provides a comprehensive and high-resolution profile of the entire transcriptome nih.govmdpi.com. Unlike qPCR, which targets specific genes, RNA-Seq allows for the simultaneous quantification of all RNA transcripts, identification of novel transcripts, and analysis of splicing events, offering a holistic view of gene expression changes in response to drug treatment nih.govmdpi.com.

In the context of this compound, RNA-Seq has been instrumental in elucidating its broader molecular impact. For example, RNA sequencing performed on primary murine breast tumors treated with this compound revealed a significant repression of tumor cell proliferation and primary tumor growth researchgate.netnih.gov. Gene set enrichment analysis of these RNA-Seq data confirmed a substantial reduction in the relative expression of genes critical for the positive regulation of the mitotic cell cycle, including cyclin-dependent kinase 1 (Cdk1) and cyclin-dependent kinase 4 (Cdk4) researchgate.netnih.gov. Conversely, genes associated with the repression of the cell cycle were found to be upregulated nih.gov.

Table 3: Gene Expression Changes in 4T1 Tumors Treated with this compound (RNA-Seq Analysis)

Gene Category/ProcessEffect of this compound TreatmentExample Genes (if available)Reference
Positive Regulation of Mitotic Cell CycleSignificant reduction in expressionCdk1, Cdk4 researchgate.netnih.gov
Cell CycleSignificant reduction in expression- researchgate.netnih.gov
Negative Regulation of Cell ProliferationUpregulation- researchgate.net
Immune ResponseUpregulation- researchgate.net

This comprehensive gene expression analysis provides deep insights into the molecular mechanisms underlying this compound's anti-tumor effects, identifying key pathways beyond direct FAK inhibition that contribute to its therapeutic activity. Furthermore, advancements like single-cell RNA sequencing (scRNA-Seq) are poised to further revolutionize this compound research by uncovering cellular heterogeneity within tumors and identifying specific cell subpopulations that may exhibit varying responses or drug resistance mdpi.com.

Q & A

Q. What is the molecular mechanism of BI-853520 in inhibiting FAK activity, and how can this be experimentally validated?

Q. Which preclinical models are most appropriate for studying this compound’s antitumor efficacy?

Q. What standard assays should be used to assess this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) properties?

  • LC-MS/MS for plasma/tissue concentration measurements in preclinical models .
  • Monitor toxicity profiles (e.g., liver enzymes, hematological parameters) to align with Phase I clinical trial safety data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different cancer types (e.g., breast vs. mesothelioma)?

  • Use patient-derived xenografts (PDXs) from diverse cancer subtypes to model heterogeneity in drug response .

Q. What experimental design principles should guide combination therapy studies with this compound?

  • Sequential vs. concurrent dosing : Test both regimens in vivo to optimize synergy and reduce toxicity .

Q. How should clinical trial data (e.g., NCT01335269) inform preclinical research on this compound resistance mechanisms?

  • Analyze trial-derived biopsies for mutations in FAK or compensatory pathways (e.g., integrin signaling) using NGS .
  • Develop resistant cell lines via chronic this compound exposure and perform CRISPR screens to identify resistance drivers .
  • Validate findings in circulating tumor DNA (ctDNA) from patients with progressive disease .

Q. What statistical methods are critical for interpreting this compound’s antitumor activity in small patient cohorts (e.g., Phase I trials)?

  • Use Bayesian adaptive designs to refine dose escalation and MTD determination .
  • Apply RECIST 1.1 criteria for tumor response, supplemented with exploratory endpoints like circulating tumor cell counts .
  • Perform survival analysis (Kaplan-Meier curves, Cox regression) in subgroup cohorts (e.g., FAK-high vs. FAK-low tumors) .

Q. How can researchers address discrepancies between preclinical efficacy and clinical trial outcomes for this compound?

  • Conduct meta-analyses of preclinical and clinical PK/PD data to identify predictive biomarkers .

Methodological Guidelines

  • Data Reproducibility : Follow Beilstein Journal guidelines for detailed experimental protocols, including compound characterization (e.g., NMR, HPLC purity) and statistical reporting .
  • Ethical Compliance : Adhere to Phase I trial standards for patient consent, safety monitoring, and data transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.